methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate
Description
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a substituted indazole derivative characterized by a bromine atom at the 5-position, a methyl ester group at the 3-position, and a methyl group at the N2 position of the indazole ring. This compound is synthesized via Mitsunobu alkylation, where methyl 5-bromo-1H-indazole-3-carboxylate undergoes N2-alkylation using triphenylphosphine, DEAD (diethyl azodicarboxylate), and methanol in THF . Indazole derivatives are widely studied due to their structural resemblance to adenine (a bioisostere) and their roles in modulating biological targets such as protein kinases (e.g., CK2, Chk1) . The bromine substituent enhances electrophilic reactivity, while the methyl ester group improves solubility and serves as a synthetic handle for further derivatization .
Properties
IUPAC Name |
methyl 5-bromo-2-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-9(10(14)15-2)7-5-6(11)3-4-8(7)12-13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUHXBFBLGWMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C2C=C(C=CC2=N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate has found applications in various scientific research fields:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Indazole derivatives exhibit a range of biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: The compound and its derivatives are explored for their potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate exerts its effects depends on its specific biological target. For example, in anticancer applications, the compound may interact with cellular targets such as enzymes or receptors involved in cell proliferation and apoptosis. The exact molecular pathways and targets can vary based on the specific biological context and the derivatives formed from the compound.
Comparison with Similar Compounds
Key Observations :
- Bromine Position : The 5-bromo isomer (target compound) exhibits higher similarity to methyl 5-bromo-1H-indazole-3-carboxylate (0.98) compared to the 6-bromo analog (0.97), suggesting that bromine positioning significantly impacts molecular recognition .
- Ester vs. Carboxylic Acid : Methyl esters (similarity 0.97–0.98) are more lipophilic than carboxylic acids (similarity 0.90–0.91), which may influence membrane permeability and metabolic stability .
Table 2: Interaction Energies of Indazole Derivatives with Chk1 Kinase
| Compound Class | Interaction Energy (kcal mol⁻¹) | Key Features |
|---|---|---|
| 3,5-Dimethylpyrazole | -124.04 | Optimal fit in Chk1-binding pocket |
| Pyrazoloquinoline | -85.06 | Moderate hydrogen bonding interactions |
Key Findings :
- Indazole derivatives with 3,5-dimethylpyrazole moieties exhibit the strongest Chk1-binding affinity (-124.04 kcal mol⁻¹), highlighting the importance of alkyl substituents in enhancing ligand-pocket interactions .
- Brominated indazoles, such as 4,5,6,7-tetrabromo-1H-indazole, are potent CK2 inhibitors, indicating that halogenation enhances target engagement in kinase pathways .
Physicochemical and Quantum Chemical Properties
Table 3: HOMO-LUMO Gaps of Indazole Derivatives (B3LYP/6-31++G**)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Compound 2 (Corrosion study) | -6.12 | -1.98 | 4.14 |
| Compound 5 | -5.89 | -1.75 | 4.14 |
Insights :
- The HOMO-LUMO gap (∼4.14 eV) correlates with corrosion inhibition efficiency, where lower gaps indicate higher reactivity .
Biological Activity
Methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 236.07 g/mol. Its structure consists of an indazole ring with a bromine atom at the 5-position and a carboxylate group at the 3-position, contributing to its reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interactions with various biochemical pathways:
- Kinase Inhibition : Similar indazole derivatives have been shown to inhibit kinases such as chk1, chk2, and h-sgk, which are involved in cell cycle regulation and volume control. This suggests that this compound may also exhibit kinase inhibitory properties, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
Biological Activities
This compound has been evaluated for several biological activities:
- Anticancer Properties : Research has indicated that indazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives similar to this compound have shown promising results in inhibiting tumor growth .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in neurodegenerative diseases like Alzheimer's .
Table 1: Summary of Biological Activities
Notable Research Findings
- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent.
- Kinase Targeting : Investigations into the compound's ability to modulate kinase activity have revealed that it may interfere with pathways critical for cancer cell survival and proliferation.
- Neuroprotective Potential : The enzyme inhibition profile indicates that this compound could be beneficial in developing treatments for neurodegenerative diseases by enhancing cholinergic signaling through AChE inhibition .
Q & A
How can experimental design methodologies optimize the synthesis of methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate?
Level: Basic
Methodological Answer:
Statistical Design of Experiments (DoE) is critical for optimizing reaction parameters (e.g., temperature, solvent ratios, catalyst loading). For example, fractional factorial designs can identify key variables influencing yield and purity . Computational pre-screening (e.g., density functional theory for transition-state analysis) may guide selection of optimal reagents, as demonstrated in ICReDD’s workflow integrating quantum chemistry and experimental validation . Post-synthesis, response surface methodology can refine conditions to maximize efficiency.
What analytical techniques are recommended for characterizing this compound and resolving structural ambiguities?
Level: Basic
Methodological Answer:
- NMR Spectroscopy: - and -NMR with 2D techniques (e.g., COSY, HSQC) resolve regiochemical ambiguities, particularly distinguishing between N-methyl and C-methyl groups.
- X-ray Crystallography: Determines absolute configuration and validates substituent positioning .
- Mass Spectrometry (HRMS): Confirms molecular formula and detects potential byproducts.
- Comparative Analysis: Cross-reference spectral data with structurally analogous indazole derivatives (e.g., ethyl 5-bromo-1H-indazole-2-carboxylate) to identify signature peaks .
How can computational methods elucidate reaction mechanisms involving this compound?
Level: Advanced
Methodological Answer:
Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as bromination or carboxylate esterification. For example:
- Transition-State Analysis: Identifies energy barriers for bromine substitution at the 5-position versus competing sites .
- Solvent Effects: Continuum solvation models (e.g., SMD) predict solvent-dependent reactivity trends.
- Docking Studies: If the compound is bioactive, molecular docking (e.g., AutoDock Vina) screens potential protein targets by simulating binding affinities .
What strategies are effective for studying biological interactions of this compound?
Level: Advanced
Methodological Answer:
- Surface Plasmon Resonance (SPR): Quantifies real-time binding kinetics with enzymes or receptors.
- Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .
- Cellular Assays: Use CRISPR-engineered cell lines to validate target engagement (e.g., kinase inhibition).
- Metabolomic Profiling: LC-MS/MS tracks metabolic stability and identifies reactive metabolites .
What challenges arise in purifying this compound, and how can they be addressed?
Level: Intermediate
Methodological Answer:
- Recrystallization: Use mixed solvents (e.g., DMF/acetic acid) to improve crystal formation, as demonstrated for analogous indazole carboxylates .
- Chromatography: Reverse-phase HPLC with C18 columns separates brominated isomers. Adjust mobile phase pH to suppress silanol interactions.
- Byproduct Mitigation: Monitor reaction progress via TLC to terminate before side reactions dominate .
How does the bromine substituent influence regioselectivity in further functionalization reactions?
Level: Advanced
Methodological Answer:
The electron-withdrawing bromine at C5 directs electrophilic substitution to the C4 or C7 positions. For example:
- Suzuki Coupling: Prioritize Pd-mediated cross-coupling at C5-Br for biaryl synthesis.
- Nucleophilic Aromatic Substitution: Activate C5-Br for displacement with amines or thiols under microwave irradiation .
Controlled experiments with deuterated analogs or computational Fukui indices predict reactive sites .
What are the stability considerations for this compound under varying conditions?
Level: Intermediate
Methodological Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) reveals decomposition thresholds. Avoid prolonged reflux above 120°C.
- Photostability: Store in amber vials; UV/Vis spectroscopy monitors degradation under light exposure.
- Hydrolytic Sensitivity: Test pH-dependent ester hydrolysis via -NMR in DO/CDOD buffers .
How can structure-activity relationship (SAR) studies guide the modification of this compound?
Level: Advanced
Methodological Answer:
- Analog Synthesis: Replace the methyl ester with ethyl or tert-butyl groups to assess steric effects on bioactivity .
- Bioisosteric Replacement: Substitute bromine with CF or CN to modulate lipophilicity and target binding .
- 3D-QSAR Models: Use CoMFA or CoMSIA to correlate substituent electronic properties (Hammett σ) with activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
